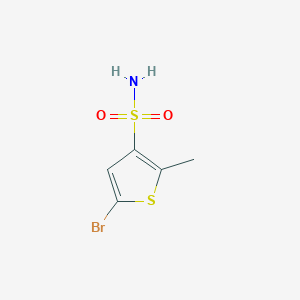![molecular formula C27H27N3O3 B2741105 3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005272-61-6](/img/structure/B2741105.png)
3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is a class of organic compounds containing a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom at adjacent positions . Isoxazoles have been an interesting field of study for decades because of their potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Synthesis Analysis
Isoxazolines, which are dihydroderivatives of isoxazoles, can be synthesized from α, -unsaturated β ketoxime intermediates . They can also be formed by way of either oximino-oxime or disubstituted hydroxylamines .Molecular Structure Analysis
Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen heteroatoms at the adjacent position . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
Isoxazolines can be converted to isoxazoles by dissolving in DMSO medium and adding iodine. After refluxing, the solid separates and is washed with 20% sodium thiosulphate to get isoxazole .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound. For example, one specific isoxazole derivative was found to have a melting point of 220°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis for Electronic Devices
A study conducted by Kumar et al. (2018) explored the synthesis and structural analysis of a stable diketopyrrolopyrrole derivative end-capped with a strongly electron-donating dimethylaminophenyl moiety, specifically focusing on its applications in electronic devices. This compound demonstrated stable output and excellent performance stability in field-effect transistors and resistance load-type inverters under ambient conditions. Structural analysis through atomic force microscopy, density function theory calculations, and two-dimensional grazing incidence X-ray diffraction revealed the end-on orientation and close packing of molecules along the π–π stacking direction, contributing to enhanced device performance (Kumar et al., 2018).
Polynuclear Isoxazole Types
Research by Desimoni et al. (1967) into the Hofmann degradation of 3-phenylisoxazole-4,5-dicarboxamide led to the preparation of derivatives of the isoxazole[4.5-d]pyrimidine ring system. This work has implications for the synthesis of novel compounds within this chemical structure, contributing to the broader field of organic synthesis and chemical engineering (Desimoni et al., 1967).
Protection of Primary Amines
The work by Bruekelman et al. (1984) on incorporating a primary amine group into an N-substituted 2,5-dimethylpyrrole system showcases a method for protecting primary amines against a variety of chemical conditions. This research provides valuable insights into synthetic chemistry, especially for the development of compounds with enhanced stability and reactivity control (Bruekelman et al., 1984).
Regioselectivity and Biological Activity
Zaki et al. (2016) described the efficient synthesis and molecular orbital calculations of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, highlighting their potential biological activities. This study underscores the importance of structural analysis and regioselectivity in the development of compounds with potential therapeutic applications (Zaki et al., 2016).
Mecanismo De Acción
The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its biological target. For example, some isoxazole derivatives have been found to be effective as GABA uptake inhibitors and anticonvulsants, showing that these compounds can cross the blood-brain barrier .
Direcciones Futuras
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Propiedades
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2,5-bis(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-17-9-5-7-11-21(17)29-26(31)23-24(19-13-15-20(16-14-19)28(3)4)30(33-25(23)27(29)32)22-12-8-6-10-18(22)2/h5-16,23-25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKSZEJINJBVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4C)C5=CC=C(C=C5)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,4-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2741022.png)
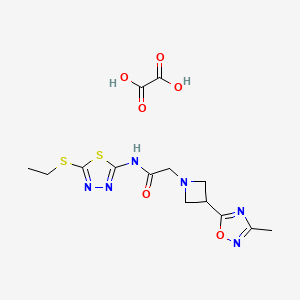

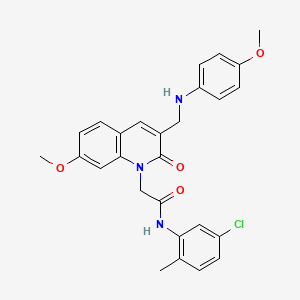
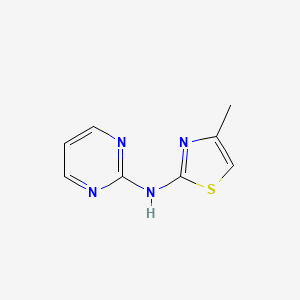
![3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2741029.png)
![6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2741030.png)
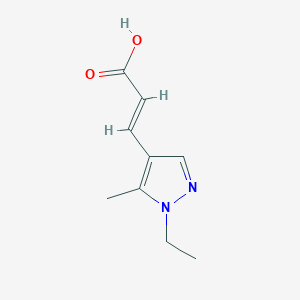
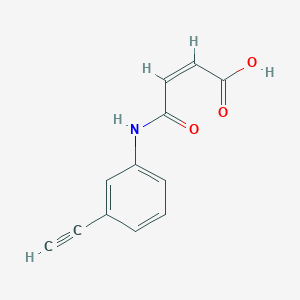
![2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741037.png)


![3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2741043.png)
